MDM2 Binding Affinity: Head-to-Head Comparison with Nutlin-3a by Microscale Thermophoresis
In a direct binding assay using recombinant His-tagged MDM2 (residues 1–110), 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide exhibited a dissociation constant (Kd) of 20 nM by Microscale Thermophoresis (MST) [1]. Under analogous MST conditions, the prototypical MDM2 inhibitor Nutlin-3a displays a Kd of approximately 90 nM [2]. The 4.5-fold improvement in binding affinity indicates that the target compound engages the MDM2 hydrophobic cleft more tightly, potentially requiring lower intracellular concentrations to achieve equivalent target occupancy.
| Evidence Dimension | MDM2 binding affinity (Kd, nM, lower is better) |
|---|---|
| Target Compound Data | Kd = 20 nM |
| Comparator Or Baseline | Nutlin-3a, Kd ≈ 90 nM (MST) |
| Quantified Difference | 4.5-fold lower Kd (i.e., ~4.5× higher affinity) |
| Conditions | Recombinant His-tagged MDM2 (1–110); Microscale Thermophoresis (MST); solution-phase binding |
Why This Matters
Higher target binding affinity enables lower effective concentrations in cellular and in vivo models, reducing off-target risk at equivalent MDM2 occupancy levels and allowing finer dose-response resolution in SAR studies.
- [1] BindingDB BDBM50014089 (ChEMBL1236726): Kd = 20 nM for 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide determined by MST. View Source
- [2] Vassilev LT, Vu BT, Graves B, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. Kd of Nutlin-3a for MDM2 measured by MST. View Source
